去甲泽拉甾醇

描述

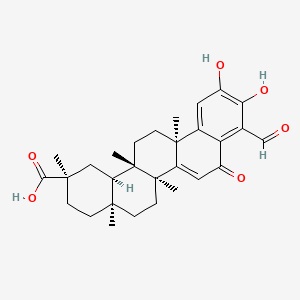

Demethylzeylasteral is a nortriterpenoid originally isolated from T. wilfordii. It has diverse biological activities, including enzyme inhibitory, anti-angiogenic, antiproliferative, anti-inflammatory, and immunosuppressive properties .

Synthesis Analysis

Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types. Efforts have been made to elevate the anti-tumor efficacy of DEM by altering active groups in its chemical structure .Molecular Structure Analysis

Demethylzeylasteral can be exchanged with 1–2 18 Os during the 16 O/ 18 O exchanging reaction. With an approximate 68% exchange rate, the molecular weight of the product exchanged for 1 18 O is 483.26 with an exchange rate of about 68%, and the molecular weight of the product exchanged for 2 18 Os is 485.26 (positive mode) .Chemical Reactions Analysis

A novel SPE-LC-MRM strategy for serum demethylzeylasteral quantitation was developed with an 18O-labeled internal standard. This method could be used to analyze the clinical serum concentration of demethylzeylasteral .Physical And Chemical Properties Analysis

Demethylzeylasteral has a molecular formula of C29H36O6 and a formula weight of 480.6. It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .科学研究应用

Application in Analytical and Bioanalytical Chemistry

Specific Scientific Field

Analytical and Bioanalytical Chemistry

Summary of the Application

Demethylzeylasteral (DEM) is a natural bioactive compound (NBC) that is difficult to reliably quantify in the serum due to the effects of matrix and RSD . A new quantitation method for 18 O labeling combined with off-line SPE was formulated .

Methods of Application or Experimental Procedures

The method involves contrasting the recoveries and matrix effects of various separation methods to choose the best one . The conditions for SPE loading and washing were optimized . An isotopic internal standard was prepared by the 16 O/ 18 O exchanging reaction to eliminate the matrix effects .

Results or Outcomes

The method’s accuracy and precision met the requirements for method validation . The recovery of this method was close to 60%. The relative standard deviation (RSD) of the high-concentration sample was 2%, and the limit of detection (LOD) was 1 ng/mL . This method could be used to analyze the clinical serum concentration of demethylzeylasteral .

Application in Virology

Specific Scientific Field

Virology

Summary of the Application

Demethylzeylasteral (02B05) has been found to have high affinities for S-RBD and ACE2, which are key proteins involved in the infection process of SARS-CoV-2 .

Methods of Application or Experimental Procedures

Surface plasmon resonance (SPR) was used as the primary method to screen a library of 960 compounds . A competition experiment showed that 02B05 could effectively block the binding of S-RBD to ACE2 protein .

Results or Outcomes

The binding affinities (K D, μM) of 02B05-ACE2 and 02B05-S-RBD were 1.736 and 1.039 μM, respectively . Furthermore, pseudovirus infection assay revealed that 02B05 could inhibit entry of SARS-CoV-2 pseudovirus into 293T cells to a certain extent at nontoxic concentration .

Application in Oncology

Specific Scientific Field

Oncology

Summary of the Application

Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types .

Methods of Application or Experimental Procedures

The anti-tumor efficacy of DEM was elevated by altering active groups in its chemical structure .

Results or Outcomes

The results of this study are not specified in the source .

Application in Prostate Cancer Research

Summary of the Application

Demethylzeylasteral (T-96) has been reported to exhibit anti-neoplastic effects against several types of cancer cells, including prostate cancer .

Methods of Application or Experimental Procedures

T-96 was found to exert significant cytotoxicity to prostate cancer cells in vitro and induced cell cycle arrest at S-phase in a dose-dependent manner . It promoted the initiation of autophagy but inhibited autophagic flux by inducing ROS-mediated endoplasmic reticulum (ER) stress which subsequently activated the extrinsic apoptosis pathway in prostate cancer cells .

Results or Outcomes

T-96-induced ER stress activated the caspase-dependent apoptosis pathway to inhibit proliferation of prostate cancer cells . Moreover, T-96 was observed to enhance the sensitivity of prostate cancer cells to the chemotherapeutic drug, cisplatin .

Application in Vitiligo Treatment

Specific Scientific Field

Dermatology

Summary of the Application

Demethylzeylasteral (T-96), extracted from Tripterygium wilfordii Hook F, possesses immunosuppressive and anti-inflammatory properties, and has been found to ameliorate vitiligo .

Methods of Application or Experimental Procedures

The efficacy of T-96 was tested in a mouse model of vitiligo, and the numbers of CD8 + T cells infiltration and melanocytes remaining in the epidermis were quantified using whole-mount tail staining . Immune regulation of T-96 in CD8 + T cells was evaluated using flow cytometry .

Results or Outcomes

T-96 reduced CD8 + T cell infiltration in the epidermis and alleviated the extent of depigmentation to a comparable degree of tofacitinib (Tofa) in the vitiligo mouse model . In vitro, T-96 decreased the proliferation, CD69 membrane expression, and IFN-γ, granzyme B, (GzmB), and perforin (PRF) levels in CD8 + T cells isolated from patients with vitiligo .

Application in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures are not specified in the source .

Results or Outcomes

Application in Inflammatory Bowel Disease

Specific Scientific Field

Gastroenterology

Summary of the Application

Demethylzeylasteral (T-96) has been found to have therapeutic effects on inflammatory bowel disease (IBD) by inhibiting the NF-κB and MAPK signaling pathways .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of T-96 were evaluated in a mouse model of IBD induced by dextran sulfate sodium (DSS) . The effects of T-96 on the NF-κB and MAPK signaling pathways were investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Results or Outcomes

T-96 significantly ameliorated DSS-induced body weight loss, colon length shortening, and colonic pathological damage . In LPS-stimulated RAW264.7 cells, T-96 inhibited the production of NO and the expression of iNOS and COX-2 . T-96 also suppressed the activation of NF-κB and MAPK signaling pathways .

Application in Rheumatoid Arthritis

Specific Scientific Field

Rheumatology

Summary of the Application

Demethylzeylasteral (T-96) has been reported to have therapeutic effects on rheumatoid arthritis (RA) by suppressing the activation of fibroblast-like synoviocytes (FLSs) .

Methods of Application or Experimental Procedures

The anti-arthritic effects of T-96 were evaluated in a mouse model of collagen-induced arthritis (CIA) . The effects of T-96 on the activation of FLSs were investigated in vitro using TNF-α-stimulated RA-FLSs .

Results or Outcomes

T-96 significantly ameliorated CIA-induced arthritis symptoms, including joint swelling, erythema, and joint destruction . In TNF-α-stimulated RA-FLSs, T-96 inhibited the production of pro-inflammatory cytokines and the expression of MMPs . T-96 also suppressed the activation of the NF-κB and MAPK signaling pathways .

Application in Neuroinflammation

Specific Scientific Field

Neurology

Summary of the Application

Demethylzeylasteral (T-96) has been found to have neuroprotective effects by inhibiting neuroinflammation .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of T-96 were evaluated in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation . The effects of T-96 on the activation of microglia were investigated in vitro using LPS-stimulated BV2 cells .

Results or Outcomes

T-96 significantly ameliorated LPS-induced neuroinflammation, as evidenced by decreased production of pro-inflammatory cytokines and reduced activation of microglia . In LPS-stimulated BV2 cells, T-96 inhibited the production of NO and the expression of iNOS and COX-2 . T-96 also suppressed the activation of the NF-κB and MAPK signaling pathways .

安全和危害

未来方向

属性

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSFWLPCFRASW-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315726 | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylzeylasteral | |

CAS RN |

107316-88-1 | |

| Record name | Demethylzeylasteral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)